![molecular formula C14H19NO2 B13167325 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group. The compound also contains a phenyl ring with a methyl substituent. This structure makes it an interesting subject for various chemical and biological studies due to its unique combination of functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-amino-1-cyclobutanecarboxylic acid with 4-methylphenylacetaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate biological pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-cyclobutanecarboxylic acid: Lacks the phenyl and methyl substituents, making it less hydrophobic and potentially less active in biological systems.
4-Methylphenylalanine: Contains a similar phenyl ring with a methyl substituent but lacks the cyclobutane ring, affecting its conformational flexibility and binding properties.
Uniqueness: 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a substituted phenyl ring. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-[2-amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-3-5-11(6-4-10)12(9-15)14(13(16)17)7-2-8-14/h3-6,12H,2,7-9,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZOKUPEXHJGEJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



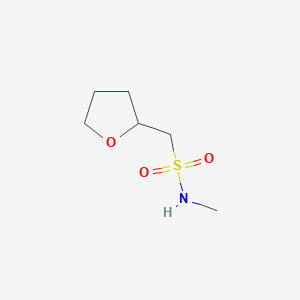
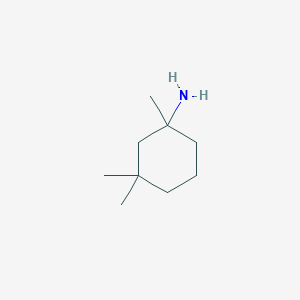
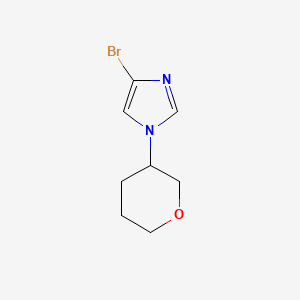
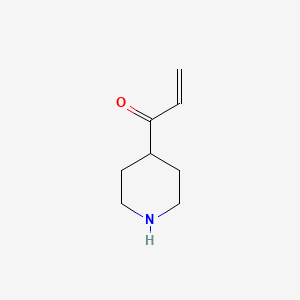
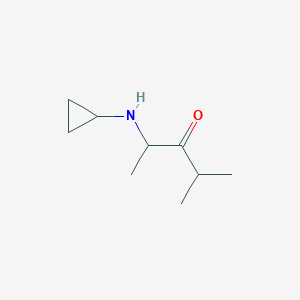
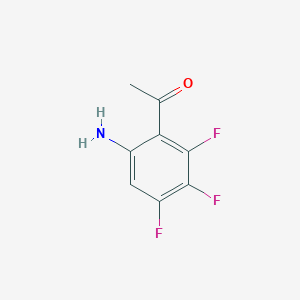


![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)




